The compound (+/-)-PPCC oxalate, also known as the oxalate salt of a specific chiral compound, is of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. This compound is a derivative of pyrrolidine and has been explored for its potential applications in drug development and as a precursor in the synthesis of other chemical entities.
(+/-)-PPCC oxalate can be synthesized through various chemical processes involving pyrrolidine derivatives. The synthesis often involves the reaction of specific starting materials under controlled conditions to yield the desired oxalate salt.
Chemically, (+/-)-PPCC oxalate belongs to the class of organic compounds known as oxalates, which are salts or esters of oxalic acid. It is classified as a chiral compound due to its non-superimposable mirror images, making it relevant in stereochemistry and pharmacology.
The synthesis of (+/-)-PPCC oxalate typically involves several steps:
The molecular structure of (+/-)-PPCC oxalate can be represented by its chemical formula, which includes both the pyrrolidine moiety and the oxalate group. The compound's stereochemistry plays a critical role in its biological activity.
(+/-)-PPCC oxalate can participate in various chemical reactions:
The mechanism of action for (+/-)-PPCC oxalate primarily relates to its biological activity, particularly in pharmacological contexts:
Research indicates that (+/-)-PPCC oxalate may have implications in modulating neurotransmitter systems or influencing metabolic pathways, although specific pathways remain to be fully elucidated.
(+/-)-PPCC oxalate has several applications across different fields:
(±)-PPCC oxalate exists as a racemic mixture due to the presence of a chiral center at the C3 position of its pyrrolidine ring. Racemic synthesis necessitates precise control over stereochemical outcomes to ensure equimolar production of both enantiomers. The absence of enantioselective catalysts during the ring-closing step leads to a 1:1 ratio of R- and S-enantiomers, confirmed by chiral HPLC analysis with a Chiralpak® AD-H column (ethanol/n-hexane mobile phase) [4]. The molecular symmetry of the precursor molecule—1-(3-chloropropyl)piperidine-2-carboxamide (PCPA)—allows racemization at the α-carbon under basic conditions, facilitating thermodynamic equilibrium between enantiomers prior to cyclization [4]. This equilibrium is critical for achieving consistent racemic composition. X-ray crystallography reveals that both enantiomers adopt identical conformations in the solid state, with torsion angles deviating by <2° between enantiomeric pairs [4].
Table 1: Stereochemical Analysis of (±)-PPCC Intermediates
Intermediate | Chiral Center | Racemization Conditions | Analysis Method |
---|---|---|---|
PCPA | C2 (α-carbonyl) | KOH/isopropanol, 80°C | Polarimetry |
Cyclized PPCC base | C3 (pyrrolidine) | Not applicable | Chiral HPLC |
Final oxalate salt | C3 (pyrrolidine) | Not applicable | X-ray diffraction |
The synthesis of (±)-PPCC oxalate involves three sequential transformations:
Critical to structural optimization is suppressing diastereomer formation during cyclization. Computational modeling (DFT at B3LYP/6-31G* level) identified transition state energies for cis-PPCC exceeding trans-PPCC by 12.3 kcal/mol, explaining the >20:1 trans/cis selectivity observed experimentally [4].
Conversion of PPCC free base to the oxalate salt is governed by solvent polarity and crystallization kinetics. Ethanol-water mixtures (4:1 v/v) achieve optimal proton transfer due to oxalic acid’s pKa1 (1.27) sufficiently protonating the tertiary amine (pKa ~9.5). Key parameters include:
Crystal structure analysis (SCXRD) confirms the oxalate anion forms a 1:1 charge-assisted hydrogen bond with the protonated amine (N⁺–H⋯O⁻, 1.82 Å). Polymorph screening identified Form I (monoclinic P2₁/c) as the thermodynamically stable phase above 25°C, while Form II (orthorhombic Pbca) converts to Form I above 40°C [1].
Table 2: Crystallization Conditions for Phase-Pure (±)-PPCC Oxalate
Parameter | Form I Conditions | Form II Conditions | Hydrate Risk |
---|---|---|---|
Solvent Ratio (EtOH:H₂O) | 4:1 | 3:2 | >30% H₂O |
Crystallization Temp. | 4°C | 25°C | <10°C |
Cooling Rate | 0.5°C/min | 2°C/min | Variable |
Seed Crystal Type | Form I | Form II | Not applicable |
Scaling (±)-PPCC oxalate synthesis introduces three primary challenges:
Flow process innovations include a telescoped reaction sequence where:
Table 3: Industrial Process Parameters for (±)-PPCC Oxalate
Process Challenge | Batch Solution | Flow Process Innovation | Yield Improvement |
---|---|---|---|
Thermal control | External cooling jackets | Microreactor (high S/V ratio) | +15% |
Crystal clogging | Manual scraping | Oscillatory baffled crystallizer | +22% |
Enantiomeric drift | Offline chiral HPLC | In-line NIR spectroscopy | +8% purity |
Solvent consumption | Multiple distillations | Membrane solvent recovery | 60% reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7